molecular formula C15H19N3O3 B2796456 3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide CAS No. 2097925-74-9

3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide

Cat. No.: B2796456
CAS No.: 2097925-74-9
M. Wt: 289.335
InChI Key: YNJVFVDSZHEJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is a benzamide derivative characterized by a 3-methoxy-substituted aromatic ring linked via an amide bond to a polyethylene glycol-like chain terminating in a pyrazole heterocycle. The pyrazole moiety is known for its role in hydrogen bonding and metal coordination, which may enhance binding affinity in therapeutic contexts .

Properties

IUPAC Name

3-methoxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-20-14-5-2-4-13(12-14)15(19)16-7-10-21-11-9-18-8-3-6-17-18/h2-6,8,12H,7,9-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJVFVDSZHEJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCOCCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the ethoxyethyl group: The pyrazole ring is then reacted with an appropriate ethoxyethyl halide in the presence of a base to form the ethoxyethyl-substituted pyrazole.

    Formation of the benzamide core: The final step involves the reaction of the ethoxyethyl-substituted pyrazole with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and benzamide core can interact with active sites through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of the target’s activity. The exact pathways and targets depend on the specific application and require further investigation through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide and related benzamide derivatives:

Compound Name / ID Core Substituent Side Chain Structure Biological Activity / Application Key References
This compound 3-Methoxy Ethoxyethyl-pyrazole Not explicitly stated in evidence
Temano-grel (3-methoxy-N-{3-(1-methyl-1H-pyrazol-5-yl)-4-[2-(morpholin-4-yl)ethoxy]phenyl}benzamide) 3-Methoxy Morpholinoethoxy-phenyl-pyrazole Platelet aggregation inhibitor WHO (2010)
N-(2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-ethoxybenzamide 4-Ethoxy Aminoethyl-pyridazine-pyrazole Unspecified (structural focus) ChemBK (2015)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl Hydroxy-dimethylethyl Metal-catalyzed C–H bond functionalization Synthesis study

Structural and Functional Analysis:

Core Benzamide Modifications: The 3-methoxy group in the target compound and temano-grel enhances electron-donating properties compared to the 3-methyl group in or the 4-ethoxy group in . This substitution likely influences binding interactions (e.g., hydrogen bonding or π-stacking) in biological systems .

Side Chain Diversity: The ethoxyethyl-pyrazole chain in the target compound offers flexibility and moderate polarity, contrasting with the morpholinoethoxy group in temano-grel, which introduces a rigid, hydrophilic morpholine ring. The latter may improve solubility but reduce blood-brain barrier penetration . The pyridazine-pyrazole system in introduces a planar heterocycle, possibly enhancing stacking interactions with aromatic residues in enzymes or receptors . The hydroxy-dimethylethyl group in serves as an N,O-bidentate ligand, enabling metal coordination for catalytic applications, a feature absent in the other compounds .

The target compound’s lack of reported activity in the evidence suggests further pharmacological profiling is needed. Its structural similarity to temano-grel implies possible utility in antiplatelet or anti-inflammatory contexts.

Synthesis Methods: The synthesis of via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol provides a template for amide bond formation, applicable to the target compound with modifications (e.g., using 3-methoxybenzoyl chloride and a pyrazole-containing amine) . Temano-grel’s synthesis likely involves multi-step functionalization of the phenyl ring, including SN2 reactions for morpholine attachment, a strategy that could be adapted for the target compound’s ethoxyethyl chain .

Research Implications and Gaps

  • Pharmacological Potential: The structural parallels between the target compound and temano-grel warrant investigation into its antiplatelet activity.
  • Synthetic Optimization : Tailoring the ethoxyethyl-pyrazole chain length or substituting the pyrazole (e.g., with methyl groups as in ) could modulate bioavailability or target selectivity.
  • Comparative Studies: Direct comparisons of binding affinity, solubility, and metabolic stability between the target compound and temano-grel are needed to validate hypotheses derived from structural differences.

Biological Activity

3-Methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound involves the reaction of 3-methoxybenzoic acid hydrazide with 2-aceto-pyrazine, followed by the introduction of a nickel(II) complex to facilitate crystallization. The general synthetic pathway can be summarized as follows:

  • Reagents :
    • 3-Methoxybenzoic acid hydrazide (1 mmol)
    • 2-Aceto-pyrazine (1 mmol)
    • Nickel(II) acetate tetrahydrate (0.5 mmol)
  • Procedure :
    • Dissolve the reagents in methanol and reflux for 1 hour.
    • Cool the mixture and add nickel(II) acetate.
    • Stir for an additional hour, filter, and allow to crystallize.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. In a comparative study, several synthesized pyrazole derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated efficacy comparable to established antibiotics like linezolid and cefaclor .

CompoundAntibacterial Activity (MIC μg/mL)Comparison
This compound8-16Comparable to linezolid
Linezolid8Standard antibiotic
Cefaclor16Standard antibiotic

Antioxidant Activity

The compound also exhibits antioxidant properties, particularly through free radical scavenging activities. A study highlighted that pyrazole derivatives could effectively inhibit oxidative stress markers in cell lines, suggesting potential applications in treating oxidative stress-related diseases .

Case Studies

Several studies have focused on the biological activities of pyrazole derivatives:

  • Anticancer Properties :
    A study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines. It was found that certain derivatives induced apoptosis in cancer cells while sparing normal cells, indicating a selective cytotoxic profile .
  • Enzyme Inhibition :
    The compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it demonstrated significant inhibition of α-glucosidase, which is relevant in managing diabetes .

Q & A

Q. What are the standard synthetic routes for 3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the pyrazolyl-ethoxy intermediate via nucleophilic substitution between 1H-pyrazole and 2-chloroethyl ether.
  • Step 2 : Coupling the intermediate with 3-methoxybenzoyl chloride under basic conditions (e.g., triethylamine in anhydrous THF or DCM).
  • Optimization : Reaction temperature (0–25°C), solvent choice (polar aprotic solvents), and catalyst use (e.g., DMAP) significantly impact yield and purity .
  • Validation : Confirm structure via 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy singlet at δ 3.8 ppm) and LC-MS .

Q. How is the compound characterized for structural integrity and purity?

  • Spectroscopy :
    • NMR : Aromatic protons, methoxy group, and pyrazole signals are key for structural confirmation.
    • IR : Confirm amide C=O stretch (~1650–1700 cm1^{-1}) and ether C-O stretch (~1100 cm1^{-1}).
  • Elemental Analysis : Match calculated vs. experimental C, H, N percentages (deviation <0.3% acceptable).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% for biological assays) .

Q. What analytical methods are used to assess purity and stability?

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient (e.g., 60:40 to 90:10) with retention time consistency.
  • TLC : Monitor reaction progress using silica gel plates (eluent: ethyl acetate/hexane 1:1).
  • Stability Studies : Accelerated degradation under acidic/basic/oxidative conditions (e.g., 0.1M HCl, 30% H2_2O2_2) to identify degradation products .

Q. What are the key physicochemical properties relevant to drug-likeness?

  • LogP : Predicted ~2.5 (moderate lipophilicity) using software like ChemDraw or experimental shake-flask method.
  • Solubility : Poor aqueous solubility (~<50 µM); improve via co-solvents (DMSO) or formulation (nanoparticles).
  • pKa : Amide proton (pKa ~10–12) and pyrazole nitrogen (pKa ~2–4) influence ionization .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Catalyst Screening : Test Pd/C or CuI for coupling steps; shows 10–15% yield improvement with DMAP.
  • Solvent Effects : Replace THF with DMF for higher boiling point and better solubility of intermediates.
  • Workflow : Use continuous-flow reactors to minimize side reactions (e.g., hydrolysis of benzoyl chloride) .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Assay Validation : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature).
  • Metabolic Stability : Test compound stability in liver microsomes; poor stability may explain inconsistent in vivo/in vitro results.
  • Epistatic Analysis : Use SAR studies to identify critical functional groups (e.g., pyrazole vs. imidazole substitution) .

Q. How is the compound’s bioactivity profiled in disease models?

  • In Vitro : Screen against kinase panels (e.g., JAK2, EGFR) or microbial targets (e.g., M. tuberculosis H37Rv) at 1–10 µM concentrations.
  • In Vivo : Use murine inflammation models (e.g., carrageenan-induced paw edema) with oral dosing (10–50 mg/kg).
  • Mechanistic Probes : Combine with siRNA or CRISPR-Cas9 to validate target engagement .

Q. What computational methods predict binding modes with biological targets?

  • Docking : Use AutoDock Vina or Schrödinger to model interactions with proteins (e.g., pyrazole binding to ATP pockets).
  • MD Simulations : Run 100 ns trajectories to assess stability of ligand-receptor complexes (e.g., RMSD <2 Å acceptable).
  • Free Energy Calculations : MM-PBSA/GBSA to estimate binding affinities (ΔG ~-8 to -10 kcal/mol favorable) .

Q. How does the compound behave under non-ambient conditions (e.g., high temperature, UV exposure)?

  • Thermal Stability : TGA/DSC analysis shows decomposition >200°C.
  • Photostability : UV irradiation (λ = 365 nm) for 48 hours induces <5% degradation (HPLC).
  • Reactivity : Susceptible to hydrolysis in acidic conditions (e.g., t1/2_{1/2} ~2 hours in 0.1M HCl) .

Q. What are the challenges in formulating the compound for in vivo delivery?

  • Bioavailability : Low solubility requires nanoemulsions (e.g., PLGA nanoparticles) or cyclodextrin complexes.
  • Toxicity : Screen for hepatic/renal toxicity in zebrafish models (LC50_{50} >100 µM desirable).
  • Sustained Release : Develop PEGylated liposomes for prolonged plasma half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.